molecular formula C10H13NO2 B3214646 4-Methoxy-2,6-dimethylbenzamide CAS No. 114820-17-6

4-Methoxy-2,6-dimethylbenzamide

Cat. No.: B3214646
CAS No.: 114820-17-6
M. Wt: 179.22 g/mol
InChI Key: AXJVOUJVODOFER-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This benzamide derivative is characterized by methoxy and methyl substituents on its benzene ring, which influence its physical and chemical properties, including a computed topological polar surface area of 52.3 Ų . While the specific biological activity and mechanism of action for this exact compound require further investigation, benzamide derivatives are a significant class of compounds in scientific research. They are frequently explored as key intermediates in organic synthesis and for their potential pharmacological properties . Related compounds in this class have been studied for their conformational behavior and intermolecular interactions, such as how the amide group links molecules into chains via N—H···O hydrogen bonding in crystal structures . Researchers may utilize this compound as a building block in medicinal chemistry, a precursor for the development of novel substances, or as a standard in analytical studies. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-2,6-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJVOUJVODOFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-dimethylbenzamide typically involves the acylation of 4-methoxy-2,6-dimethylbenzoic acid with an appropriate amine. One common method is the reaction of 4-methoxy-2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the amide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and optimized conditions to ensure high yield and purity. The process generally includes steps such as:

    Formation of Acid Chloride: Reacting 4-methoxy-2,6-dimethylbenzoic acid with thionyl chloride.

    Amidation: Reacting the acid chloride with ammonia or an amine under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,6-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: 4-Hydroxy-2,6-dimethylbenzamide.

    Reduction: 4-Methoxy-2,6-dimethylbenzylamine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-2,6-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amide groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Metabolic Stability and Pharmacokinetics

Key differences between 4-Methoxy-2,6-dimethylbenzamide and related benzamides arise from substituent positioning and metabolic pathways:

Compound Substituents Metabolic Pathway (N-acetylation) Plasma Half-Life (Mice) ED₅₀ (MES Seizures, mg/kg)
This compound 4-methoxy, 2,6-dimethyl No detectable metabolism Long-lived (≥6 hours) 5.6
4-Amino-N-(2,6-dimethylphenyl)benzamide (Compound 2) 4-amino, 2,6-dimethyl Rapid N-acetylation Short (t₁/₂ < 6 hours) 1.7
4-Amino-3-methyl-N-(2,6-dimethylphenyl)benzamide (Compound 3) 4-amino, 3-methyl, 2,6-dimethyl Partial N-acetylation Intermediate 3.5
  • Metabolic Resistance : The ortho-dimethyl groups in this compound sterically hinder N-acetylation, leading to sustained plasma concentrations of the parent compound. In contrast, Compounds 2 and 3 undergo rapid or partial metabolism, reducing their bioavailability .

Pharmacological Effects

  • Anticonvulsant Activity : While Compound 2 shows the lowest ED₅₀ (1.7 mg/kg) against maximal electroshock (MES) seizures, this compound (ED₅₀ = 5.6 mg/kg) exhibits prolonged efficacy due to metabolic stability .
  • Hexobarbital Potentiation : this compound uniquely enhances hexobarbital-induced sleeping time in mice by 61% at 375 µg/kg, a property absent in Compounds 2 and 3. This suggests its dual role as an anticonvulsant and CNS modulator .

Structural and Supramolecular Comparisons

Steric and Electronic Effects

  • Steric Hindrance: The ortho-methyl groups in this compound induce non-planar conformations in related compounds, as seen in 4-methoxybenzamidinium salts. This distortion reduces enzymatic accessibility, explaining its metabolic resistance .
  • Hydrogen-Bonding Networks: Unlike 4-(Dimethylamino)benzohydrazide, which forms extensive hydrogen-bonded lattices, this compound’s structure prioritizes steric shielding over intermolecular interactions, further enhancing stability .

Functional Group Impact

  • Amide vs.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Methoxy-2,6-dimethylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoic acids and amines. For example, under acidic or basic hydrolysis, this compound can be cleaved to yield intermediates like 2-methoxybenzoic acid and 4-aminophenol (90% yield under 6M HCl reflux) . Catalytic methods using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are also effective for amide bond formation . Optimizing solvent polarity and temperature is critical for minimizing side reactions.

Q. How is this compound structurally characterized in crystallographic studies?

  • Methodological Answer : X-ray crystallography reveals its supramolecular architecture, particularly hydrogen-bonding interactions. The benzamidinium cation forms N–H⋯O bonds with carboxylate anions, creating layered networks . Computational tools like DFT can further validate bond angles and torsion parameters derived from crystallographic data .

Q. What analytical techniques are recommended for purity assessment and stability testing?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) is standard . Stability under acidic/basic conditions can be monitored via NMR to track hydrolysis products (e.g., 2-methoxybenzoic acid) . For isotopic labeling studies, mass spectrometry confirms deuterium incorporation (>98 atom% D) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or methoxy groups) impact metabolic stability and pharmacokinetics?

  • Methodological Answer : Methyl groups ortho to the amino substituent sterically hinder N-acetylation, a common metabolic pathway. For instance, introducing two methyl groups (as in Compound 4 from ) eliminates detectable N-acetyl metabolites, prolonging plasma half-life (>6 hours in mice) . Comparative studies using LC-MS can quantify parent drug vs. metabolite ratios under varying substitution patterns.

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from divergent reaction conditions (e.g., reflux time, catalyst loading). Systematic replication using controlled parameters (e.g., 6M HCl vs. 1M NaOH) is essential . Statistical tools like ANOVA can isolate variables affecting yield, while tandem MS/MS identifies side products interfering with quantification.

Q. How does this compound function as a building block in supramolecular chemistry?

  • Methodological Answer : The benzamidinium cation acts as a hydrogen-bond donor, forming stable adducts with organic anions (e.g., 2,6-dimethoxybenzoate). These interactions enable the design of crystalline frameworks with potential applications in molecular recognition or drug delivery . Lattice energy calculations and Hirshfeld surface analysis further elucidate packing efficiencies .

Q. What role does this compound play in anticonvulsant drug discovery?

  • Methodological Answer : In vivo studies demonstrate its efficacy in antagonizing maximal electroshock (MES)-induced seizures (ED₅₀ = 1.7 mg/kg in mice) . Structure-activity relationship (SAR) models correlate methyl substitution with enhanced blood-brain barrier penetration. Microdialysis paired with behavioral assays can validate target engagement in CNS disorders.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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